molecular formula C25H21N3O4 B13470559 Fmoc-DL-6-Azatryptophan

Fmoc-DL-6-Azatryptophan

Cat. No.: B13470559
M. Wt: 427.5 g/mol
InChI Key: NYVOLNQTIBBXMV-UHFFFAOYSA-N
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Description

Fmoc-DL-6-Azatryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 6-azaindole moiety. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the 6-azaindole structure imparts unique photophysical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-6-Azatryptophan typically involves the protection of the amino group of 6-azatryptophan with the Fmoc group. This can be achieved by reacting 6-azatryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the indole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced using Fmoc-Cl or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), and the reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-DL-6-Azatryptophan undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to modify the indole ring or the Fmoc group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized indole derivatives, and substituted tryptophan analogs .

Mechanism of Action

The mechanism of action of Fmoc-DL-6-Azatryptophan involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during peptide synthesis, allowing for the selective formation of peptide bonds. The 6-azaindole moiety interacts with proteins and enzymes, altering their structure and function. The compound’s fluorescence properties enable it to act as a probe for studying molecular interactions and dynamics .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-5-chloro-DL-tryptophan
  • Fmoc-5-methoxy-L-tryptophan
  • Fmoc-5-fluoro-DL-tryptophan
  • Fmoc-5-hydroxy-L-tryptophan
  • Fmoc-5-bromo-DL-tryptophan
  • Fmoc-7-methyl-DL-tryptophan
  • Fmoc-6-methyl-DL-tryptophan
  • Fmoc-7-azatryptophan

Uniqueness

Fmoc-DL-6-Azatryptophan is unique due to its 6-azaindole structure, which imparts distinct photophysical properties. This makes it particularly useful in fluorescence-based studies and applications where selective excitation is required. Additionally, its ability to form stable hydrogels enhances its utility in biomedical and industrial applications .

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid

InChI

InChI=1S/C25H21N3O4/c29-24(30)22(11-15-12-27-23-13-26-10-9-16(15)23)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12-13,21-22,27H,11,14H2,(H,28,31)(H,29,30)

InChI Key

NYVOLNQTIBBXMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CN=C5)C(=O)O

Origin of Product

United States

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